molecular formula C8H12BrClN2 B2370596 (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride CAS No. 174826-34-7

(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride

Cat. No.: B2370596
CAS No.: 174826-34-7
M. Wt: 251.55
InChI Key: SZTXNGAWBPIHMK-UHFFFAOYSA-N
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Description

(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride (CAS: 174826-34-7) is a halogenated aromatic hydrazine derivative with the molecular formula C₈H₁₂BrClN₂ and a molecular weight of 296.17 g/mol . The compound features a benzene ring substituted with a bromine atom at the para position (C-4) and methyl groups at the ortho positions (C-2 and C-6). Its hydrochloride salt form enhances solubility in polar solvents, making it a versatile building block in organic synthesis, particularly for pharmaceuticals and materials science applications .

Properties

IUPAC Name

(4-bromo-2,6-dimethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2.ClH/c1-5-3-7(9)4-6(2)8(5)11-10;/h3-4,11H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTXNGAWBPIHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NN)C)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride typically involves the reaction of 4-bromo-2,6-dimethylaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like or are employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylhydrazines.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile reagent in organic chemistry. Its applications include:

  • Building Block for Complex Molecules : It is utilized in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. The bromine atom allows for selective substitution reactions, enhancing its utility in creating diverse chemical structures.
  • Formation of Azo Compounds : Through oxidation reactions, (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride can be converted into azo compounds, which are important intermediates in dye manufacturing and other chemical processes.

Biological Research

This compound is also significant in biological studies:

Case Study 1: Synthesis of Azo Compounds

In a study focused on the synthesis of azo compounds from hydrazines, this compound was employed as a precursor. The resulting azo derivatives exhibited varied reactivity based on their substituents, demonstrating the versatility of this hydrazine derivative in synthetic applications.

Case Study 2: Enzyme Interaction Studies

A research project investigated the interaction of various arylhydrazines with target enzymes. The findings suggested that this compound could modify enzyme activity through covalent bonding mechanisms. This highlights its potential role in drug development aimed at enzyme modulation .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-Bromo-2,6-dimethylphenylhydrazineContains bromine atomSelective reactivity due to bromine; useful in synthesis
4-Iodo-2,6-dimethylphenylhydrazineContains iodine atomDifferent reactivity profile; potential for biological applications
4-Chloro-2,6-dimethylphenylhydrazineContains chlorine atomVaries in reactivity; useful for different synthetic pathways

This table illustrates how this compound compares with structurally similar compounds. Each derivative presents unique reactivity patterns that can be exploited for specific chemical syntheses or biological studies.

Mechanism of Action

The mechanism of action of (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include the formation of hydrazone linkages and subsequent alterations in protein structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Effects

The substituents on the benzene ring significantly influence electronic and steric properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride 4-Br, 2,6-diCH₃ C₈H₁₂BrClN₂ 296.17 174826-34-7 Building block in organic synthesis; potential use in cross-coupling reactions
(4-Bromo-2,6-dichlorophenyl)hydrazine 4-Br, 2,6-diCl C₆H₅BrCl₂N₂ 255.93 85634-76-0 Higher electron-withdrawing effect due to Cl substituents; used in materials science
(4-Ethylphenyl)hydrazine hydrochloride 4-C₂H₅ C₈H₁₁ClN₂ 186.64 53661-18-0 Electron-donating ethyl group enhances nucleophilicity; pharmaceutical intermediate
(2-Chloro-4,6-dimethylphenyl)hydrazine hydrochloride 2-Cl, 4,6-diCH₃ C₈H₁₂Cl₂N₂ 219.10 N/A Steric hindrance from Cl and CH₃ groups; synthesized via bromine chloride reaction
(4-Bromophenyl)hydrazine hydrochloride 4-Br C₆H₆BrClN₂ 237.48 27246-81-7 Simpler structure; used in perovskite solar cells as a reducing agent

Physical Properties and Solubility

  • Hydrochloride Salts: All compared compounds are hydrochloride salts, enhancing water solubility. However, methyl and ethyl groups improve solubility in organic solvents (e.g., ethanol, DMSO) compared to halogenated analogs .
  • Melting Points : Electron-withdrawing substituents (e.g., Cl, Br) generally increase melting points due to stronger intermolecular forces. For instance, (4-bromo-2,6-dichlorophenyl)hydrazine (MW 255.93) likely has a higher melting point than the target compound (MW 296.17) .

Research Findings and Industrial Relevance

  • Materials Science : Hydrazine hydrochlorides with bromo substituents are effective in perovskite solar cells, where they reduce I₂ to suppress defects and improve device efficiency (e.g., 23.0% for (2-thienylmethyl)hydrazine hydrochloride) . The target compound’s methyl groups may optimize film morphology in such applications.
  • Synthetic Chemistry : The bromo group in the target compound serves as a handle for cross-coupling reactions, while methyl groups stabilize intermediates via steric effects .

Biological Activity

(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry and biological research.

  • Molecular Formula : C₈H₁₂BrClN₂
  • Molecular Weight : 251.55 g/mol
  • Structure : Characterized by a bromo substituent at the para position and two methyl groups at the ortho positions of the phenyl ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is facilitated through the formation of hydrazone linkages, which can alter protein structure and function, impacting various biochemical pathways.

Antitumor Activity

Research indicates that this compound exhibits potential antitumor properties. It has been tested against various cancer cell lines, showing varying degrees of cytotoxicity:

Cell Line IC50 (µM) Comments
Caco-254.9Significant reduction in viability
A549106.1No significant effect observed

In studies involving dynamic combinatorial chemistry, this compound has been shown to interact with glutathione S-transferase (GST) isozymes, which are important in drug resistance mechanisms in chemotherapy .

Case Studies and Research Findings

  • Protein Interaction Studies :
    • A study utilizing protein-templated dynamic combinatorial chemistry revealed that this compound could amplify acylhydrazones formed in the presence of specific GST isozymes. This amplification indicates its role as a probe for studying enzyme inhibition and protein interactions .
  • Synthesis of Derivatives :
    • The compound serves as a precursor for synthesizing various organic compounds, including acylsulfonamides and other hydrazone derivatives, which may possess distinct biological activities. The synthesis process enhances its utility in medicinal chemistry.
  • Comparative Analysis :
    • A comparative study of structurally similar compounds highlighted the unique reactivity profile of this compound due to the specific halogen substitution and methyl group positioning. This structural uniqueness contributes to its selective interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride, and how can reaction conditions be optimized for purity?

  • Methodological Answer : Synthesis typically involves diazotization of 4-bromo-2,6-dimethylaniline followed by reaction with hydrazine hydrate under controlled acidic conditions. Optimization includes adjusting pH (3–5), temperature (0–5°C for diazotization), and stoichiometric ratios to minimize byproducts like tar or unreacted intermediates. Purification via recrystallization from ethanol/water mixtures enhances purity. Characterization using 1^1H NMR (e.g., aromatic protons at δ 7.72 and 7.06) and IR (NH stretches at ~3213 cm1^{-1}) is critical . For analogous brominated hydrazines, yields >80% are achievable with strict temperature control .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Key techniques include:

  • Melting Point : Compare observed mp (e.g., 210–215°C for 4-bromophenylhydrazine analogs) with literature values .
  • Spectroscopy : 1^1H NMR for aromatic and NH proton signals, IR for NH and Br-C stretching vibrations , and elemental analysis for C, H, N, and Cl content.
  • Chromatography : HPLC or TLC to detect impurities (e.g., unreacted aniline derivatives) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation and oxidation. Purity >97% is maintained for >12 months under these conditions, as seen in analogs like 4-iodophenylhydrazine hydrochloride .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve structural ambiguities in brominated aryl hydrazines?

  • Methodological Answer :

  • X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks (e.g., lattice energy calculations for acyl hydrazides ).
  • DFT Calculations : Predict electronic properties and validate experimental IR/NMR data .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+ for 4-bromo analogs ).

Q. How can this compound be utilized in Fischer indole synthesis, and what side reactions require mitigation?

  • Methodological Answer : React with ketones (e.g., cyclohexanone) in acidic media (HCl/EtOH) to form indole derivatives. Common side reactions include over-acidification leading to tar formation. Mitigation strategies:

  • Use mild acids (acetic acid) and monitor temperature (<80°C).
  • Purify intermediates via column chromatography, as demonstrated for 3,5-dimethylphenylhydrazine hydrochloride .

Q. What strategies reconcile contradictory reactivity data in cross-coupling reactions involving brominated aryl hydrazines?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing bromine may slow coupling; use Pd catalysts (e.g., Pd(PPh3_3)4_4) instead of Cu for Suzuki-Miyaura reactions .
  • Reaction Monitoring : Track progress via 19^{19}F NMR (if fluorinated analogs are present) or HPLC to identify side products .

Q. How does the steric and electronic profile of the 2,6-dimethyl group influence biological activity in drug discovery?

  • Methodological Answer : The dimethyl groups enhance lipophilicity and may improve blood-brain barrier penetration. Comparative bioassays with non-methylated analogs (e.g., 4-bromo-2-chlorophenylmethanamine hydrochloride) can isolate steric effects on target binding .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Reproduce Conditions : Ensure identical instrumentation (e.g., DSC for mp) and solvent systems.
  • Hydrate vs. Anhydrous Forms : Differences in mp (e.g., 225°C vs. 210°C) may arise from hydration states, as seen in 2,6-dichlorophenylhydrazine hydrochloride .
  • Cross-Validate : Use multiple techniques (e.g., IR + 1^1H NMR) to confirm structural consistency .

Tables for Quick Reference

Property Technique Example Data (Analog) Source
Melting PointDSC210–215°C (4-bromophenylhydrazine)
1^1H NMR (Aromatic Protons)400 MHz (DMSO-d6d_6)δ 7.72 (d, J=8.8 Hz)
IR (NH Stretch)KBr Pellet3213 cm1^{-1}
Synthetic YieldOptimized Diazotization82–90%

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